Cas no 2172555-11-0 (4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)

4-(4-Azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid is a specialized organic compound featuring an azide-functionalized piperidine moiety and a dimethyl-substituted oxobutanoic acid group. Its structural design makes it a valuable intermediate in click chemistry applications, particularly for Huisgen cycloaddition reactions, due to the reactive azido group. The compound's versatility allows for efficient conjugation with alkyne-bearing molecules, enabling the synthesis of complex heterocyclic systems. Additionally, the presence of the carboxylic acid functionality enhances solubility and provides a handle for further derivatization. This compound is well-suited for pharmaceutical and materials science research, where precise molecular modifications are required. Its stability under standard conditions ensures reliable handling in synthetic workflows.
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid structure
2172555-11-0 structure
商品名:4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
CAS番号:2172555-11-0
MF:C11H18N4O3
メガワット:254.285622119904
CID:6035442
PubChem ID:165592350

4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
    • 2172555-11-0
    • EN300-1627708
    • インチ: 1S/C11H18N4O3/c1-7(8(2)11(17)18)10(16)15-5-3-9(4-6-15)13-14-12/h7-9H,3-6H2,1-2H3,(H,17,18)
    • InChIKey: FMOLDVYEQVKFPB-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)C(C(=O)O)C)N1CCC(CC1)N=[N+]=[N-]

計算された属性

  • せいみつぶんしりょう: 254.13789045g/mol
  • どういたいしつりょう: 254.13789045g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 371
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 72Ų

4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1627708-0.1g
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
0.1g
$1183.0 2023-06-04
Enamine
EN300-1627708-250mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
250mg
$1038.0 2023-09-22
Enamine
EN300-1627708-10000mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
10000mg
$4852.0 2023-09-22
Enamine
EN300-1627708-1000mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
1000mg
$1129.0 2023-09-22
Enamine
EN300-1627708-500mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
500mg
$1084.0 2023-09-22
Enamine
EN300-1627708-2500mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
2500mg
$2211.0 2023-09-22
Enamine
EN300-1627708-2.5g
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
2.5g
$2631.0 2023-06-04
Enamine
EN300-1627708-0.25g
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
0.25g
$1235.0 2023-06-04
Enamine
EN300-1627708-50mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
50mg
$948.0 2023-09-22
Enamine
EN300-1627708-5000mg
4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid
2172555-11-0
5000mg
$3273.0 2023-09-22

4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid 関連文献

4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acidに関する追加情報

Professional Introduction to 4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic Acid (CAS No. 2172555-11-0)

4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid, identified by its CAS number 2172555-11-0, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds promise for various applications in drug development and biochemical studies. The presence of a 4-azidopiperidin-1-yl moiety and a 2,3-dimethyl-4-oxobutanoic acid backbone imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and a potential candidate for novel therapeutic agents.

The compound's structure is particularly noteworthy due to the combination of functional groups that contribute to its reactivity and versatility. The azido group (-N₃) attached to the piperidine ring introduces a high degree of reactivity, making it suitable for further functionalization through nucleophilic substitution reactions. This feature is particularly useful in the synthesis of more complex molecules, including peptidomimetics and other bioactive compounds. Additionally, the 2,3-dimethyl-4-oxobutanoic acid moiety provides a stable acidic environment, which can be exploited in various biochemical pathways and enzymatic reactions.

In recent years, there has been growing interest in the development of new methodologies for constructing complex molecular frameworks using readily available intermediates. The compound 4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid has emerged as a key building block in this context. Researchers have leveraged its unique structural features to develop novel strategies for the synthesis of bioactive molecules. For instance, the azido group has been utilized in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC), a powerful tool for constructing conjugated polymers and organic electronics materials. This reaction has been adapted for use in pharmaceutical synthesis, enabling the rapid construction of complex drug candidates.

The pharmaceutical industry has been particularly keen on exploring the potential of this compound due to its structural similarity to known bioactive molecules. The piperidine ring is a common motif in many drugs, known for its ability to enhance oral bioavailability and binding affinity to biological targets. By incorporating the 4-(4-azidopiperidin-1-yl) group into drug-like molecules, researchers can fine-tune the pharmacokinetic properties of their candidates. Furthermore, the acidic nature of the 2,3-dimethyl-4-oxobutanoic acid moiety allows for pH-dependent solubility profiles, which can be advantageous for targeted drug delivery systems.

Recent studies have highlighted the compound's utility in the development of protease inhibitors, which are critical in treating various diseases such as cancer and infectious disorders. The azido group provides a handle for site-specific modifications, allowing researchers to attach various pharmacophores that enhance binding affinity to target proteases. For example, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid could be effectively used to inhibit matrix metalloproteinases (MMPs), enzymes implicated in tumor invasion and metastasis. These findings underscore the compound's potential as a scaffold for developing novel anti-cancer agents.

The synthetic methodologies associated with this compound have also seen significant advancements. Modern techniques such as flow chemistry have enabled more efficient and scalable production processes. Flow chemistry allows for precise control over reaction conditions, minimizing side reactions and improving yield. This approach has been particularly beneficial in the synthesis of complex pharmaceutical intermediates like 4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid, where high purity is essential for subsequent applications.

The role of computational chemistry in designing and optimizing derivatives of this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding affinities and metabolic stability, guiding researchers toward more effective drug candidates. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly. This interdisciplinary approach has led to several promising candidates entering clinical trials based on initial computational screening.

The future prospects of 4-(4 azido piperidine 1 yl) 2 3 dimethyl 4 oxobutanoic acid are vast and multifaceted. As our understanding of biological pathways continues to expand, new opportunities will arise for utilizing this compound as a building block in drug design. Additionally, advancements in synthetic chemistry will likely lead to more efficient methods for producing derivatives with tailored properties.

In conclusion, 4-(4 azido piperidine 1 yl) 2 3 dimethyl 4 oxobutanoic acid, with its CAS number 2172555110, represents a significant advancement in chemical research with potential applications spanning multiple industries. Its unique structural features make it an invaluable tool for synthetic chemists and pharmaceutical researchers alike. As we continue to explore its capabilities and expand our synthetic toolkit, this compound is poised to play an increasingly important role in the development of next-generation therapeutics.

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